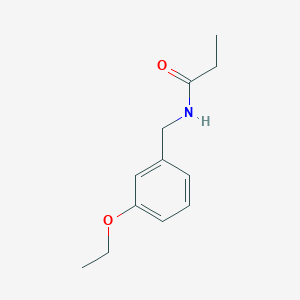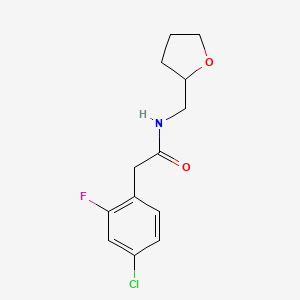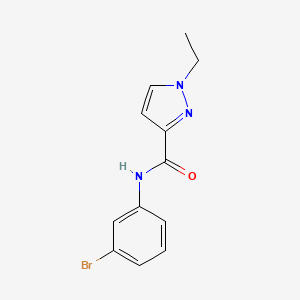
N-(3-ethoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxybenzyl)propanamide: is an organic compound belonging to the amide class It is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom of the propanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3-ethoxybenzyl)propanamide involves the condensation reaction between 3-ethoxybenzylamine and propanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-ethoxybenzyl)propanamide can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: this compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-ethoxybenzyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(3-ethoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Propanamide: A simpler amide with a similar backbone structure but lacking the ethoxybenzyl group.
N-benzylpropanamide: Similar to N-(3-ethoxybenzyl)propanamide but with a benzyl group instead of an ethoxybenzyl group.
N-(3-methoxybenzyl)propanamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-9-10-6-5-7-11(8-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZDVMHZWOQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline](/img/structure/B5485543.png)
![2-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485547.png)

![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B5485562.png)
![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![methyl 3-oxo-2-phenyl-5-(2-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485577.png)
![Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5485585.png)
![7-acetyl-6-(3-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485593.png)
![(2R,3R,6R)-3-(3,5-difluorophenyl)-5-[(1-ethylpyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5485603.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)

![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5485612.png)
![N-[4-(dimethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5485616.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5485627.png)
